1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one
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Overview
Description
The compound “1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) further adds to the complexity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring, along with a trifluoromethyl group and a methyl group. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Proton Transfer Studies
- Studies on similar pyrazole derivatives, like 2-(1H-pyrazol-5-yl)pyridine and its derivatives, have revealed their potential in exhibiting three types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These reactions are significant for understanding proton dynamics in molecular systems (Vetokhina et al., 2012).
Applications in Organic Light Emitting Diodes (OLEDs)
- Pyrazole derivatives, particularly those including trifluoromethyl groups, have shown promise in the development of high-efficiency organic light emitting diodes (OLEDs). These derivatives contribute to mechanoluminescent properties and can significantly enhance OLED performance (Huang et al., 2013).
Structural Analysis and Isomorphism Studies
- Certain pyrazole derivatives are utilized in the study of isomorphism and structural disorder, providing insight into the behavior of molecular structures under various conditions. These studies are valuable for the field of crystallography and material science (Rajni Swamy et al., 2013).
Synthetic Chemistry Research
- Research in synthetic chemistry has explored the formation of pyrazole compounds from various reactions. These studies contribute to the understanding of reaction mechanisms and regioselectivity in organic synthesis, which is critical for developing new pharmaceuticals and materials (Martins et al., 2012).
Antioxidant and Antimicrobial Properties
- Pyrazole derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research has implications for the development of new therapeutic agents with potential applications in medicine and pharmacology (Bonacorso et al., 2015).
Antiviral Activity Studies
- Some pyrazole derivatives have been studied for their antiviral activity. This research is crucial for the discovery and development of new antiviral drugs, especially in the context of emerging viral infections (Attaby et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-7-10(8(2)19)6-17-18(7)11-4-3-9(5-16-11)12(13,14)15/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKLFJLIEVSRHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one |
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